molecular formula C18H27N3O2 B7130427 4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide

4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide

Cat. No.: B7130427
M. Wt: 317.4 g/mol
InChI Key: QPAAKWZMGMITLR-UHFFFAOYSA-N
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Description

4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a phenyl group, and a 2,2-dimethylbutanoylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

4-(2,2-dimethylbutanoylamino)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-4-18(2,3)16(22)19-15-10-12-21(13-11-15)17(23)20-14-8-6-5-7-9-14/h5-9,15H,4,10-13H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAAKWZMGMITLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)NC1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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